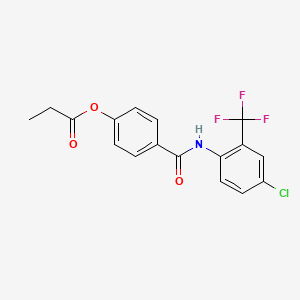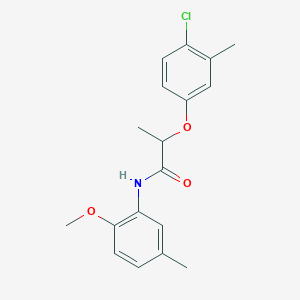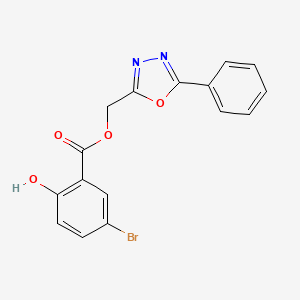![molecular formula C19H15ClN2O4 B4399767 [4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4399767.png)
[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid
Overview
Description
[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0720347 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Agents : A study by Sah, Bidawat, Seth, and Gharu (2014) involved the synthesis of formazans from a Mannich base, with a structure similar to the specified compound, demonstrating moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Chemical Synthesis and Evaluation : Rajanarendar, Afzal, and Karunakar (2003) synthesized isoxazolyl pyrimidine diones and isoxazolyl thiazolidinones, chemically related to the specified compound, and evaluated their biological activity, demonstrating the chemical versatility of these compounds (Rajanarendar, Afzal, & Karunakar, 2003).
Antimicrobial Activity of Pyrazoline Derivatives : Guna, Bhadani, Purohit, and Purohit (2015) synthesized 1-acetyl and 1-phenyl pyrazolines with a structure related to the specified compound, demonstrating moderate antimicrobial activity (Guna, Bhadani, Purohit, & Purohit, 2015).
Antimycobacterial Agents : Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives, including a compound structurally similar to the specified chemical, showing significant activity against Mycobacterium tuberculosis (Ali & Shaharyar, 2007).
- , highlighting its potential in developing treatments for diabetic complications (Costantino et al., 1999).
Biodynamic Agents Synthesis : Rajanarendar, Ramesh, Srinivas, and Shaik (2009) synthesized a series of isoxazolyl thiazolyl thiazolidinones, related in structure to the specified compound, establishing their potential as biodynamic agents (Rajanarendar, Ramesh, Srinivas, & Shaik, 2009).
Anti-Inflammatory and Analgesic Activities : Attimarad and Bagavant (1999) synthesized thiazole-5-acetic acids and esters structurally related to the specified compound, demonstrating significant anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).
Chemical Reactions and Synthesis : Kurihara, Mori, and Sakamoto (1977) studied the reaction of an acid related to the specified compound with hydroxylamine hydrochloride, contributing to the understanding of chemical synthesis and structural determination (Kurihara, Mori, & Sakamoto, 1977).
Derivatives Synthesis and Crystal Structure : Dölling, Frost, Heinemann, and Hartung (1993) synthesized derivatives of (diphenylmethylen-amino) acetic acid, demonstrating the versatility of related compounds in chemical synthesis and structural analysis (Dölling, Frost, Heinemann, & Hartung, 1993).
Properties
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-17(18(22-26-11)14-4-2-3-5-15(14)20)19(25)21-13-8-6-12(7-9-13)10-16(23)24/h2-9H,10H2,1H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQCYQQXIWJFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4399685.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
![1-{2-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399693.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4399699.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide](/img/structure/B4399709.png)
![1-Methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine;hydrochloride](/img/structure/B4399715.png)

![4-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399735.png)
![7-chloro-4-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4399750.png)
![1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
![4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4399764.png)

![1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4399778.png)

